1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone
Description
1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone is a thiazole-derived compound characterized by a 4-methylthiazole core substituted with a phenylethylamino group at position 2 and an acetyl group at position 3. Thiazoles are heterocyclic scaffolds known for their broad pharmacological activities, including anticancer, antimicrobial, and kinase-inhibitory properties . This compound’s structural uniqueness lies in the phenylethylamino substituent, which enhances lipophilicity and may influence target binding compared to simpler alkyl or aryl amino groups.
Properties
CAS No. |
1052549-21-9 |
|---|---|
Molecular Formula |
C14H16N2OS |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1-[4-methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H16N2OS/c1-9(12-7-5-4-6-8-12)15-14-16-10(2)13(18-14)11(3)17/h4-9H,1-3H3,(H,15,16) |
InChI Key |
IOUCLFJOKCPWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C2=CC=CC=C2)C(=O)C |
solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Thioamide Preparation
Thioamide precursors are synthesized via thionation of acetamide derivatives using Lawesson’s reagent. For example, reaction of 1-phenylethylamine with thiobenzamide in refluxing toluene yields N-(1-phenylethyl)thiobenzamide, a critical intermediate. Thionation efficiency typically exceeds 85% under these conditions.
Cyclocondensation with α-Haloketones
The thioamide undergoes Hantzsch condensation with 3-chloro-2,4-pentanedione in absolute ethanol at 80°C for 8 hours, forming the thiazole ring. Sodium acetate neutralization precipitates the product, which is crystallized from ethanol (Yield: 90%). Key advantages include:
Table 1 : Standard Hantzsch Protocol Conditions
| Parameter | Specification |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | 80°C (reflux) |
| Reaction Time | 8 hours |
| Neutralizing Agent | Sodium acetate |
| Crystallization Solvent | Ethanol |
| Yield | 85–90% |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Hantzsch reaction, reducing synthesis time from hours to minutes. A modified protocol involves:
-
Mixing N-(1-phenylethyl)thiobenzamide (1 eq) and 3-chloro-2,4-pentanedione (1.2 eq) in methanol.
-
Irradiating at 90°C for 30 minutes under sealed-vessel microwave conditions.
Advantages :
Mechanistic Insight : Microwave energy enhances dipole rotation, promoting faster thiourea–ketone interactions and cyclization.
Green Chemistry Approaches
Solvent-free and catalyst-driven methods align with sustainable chemistry principles:
Silica Sulfuric Acid (SSA)-Catalyzed Synthesis
SSA (20 mol%) facilitates one-pot condensation of thiourea, 1-phenylethylamine, and 3-chloro-2,4-pentanedione under ball-milling conditions:
-
Conditions : Room temperature, 30 minutes, solvent-free
-
Purification : Simple washing with cold ethanol
Table 2 : Comparative Analysis of Synthesis Methods
| Method | Time | Yield | Solvent | Catalyst |
|---|---|---|---|---|
| Classical Hantzsch | 8 h | 90% | Ethanol | None |
| Microwave-Assisted | 0.5 h | 95% | Methanol | None |
| SSA-Catalyzed | 0.5 h | 98% | Solvent-free | Silica sulfuric acid |
Mechanistic Considerations
The Hantzsch mechanism proceeds via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclodehydration:
-
Nucleophilic Substitution : Thioamide sulfur attacks the chloro-bearing carbon of 3-chloro-2,4-pentanedione.
-
Ring Closure : Intramolecular dehydration forms the thiazole ring.
-
Aromatization : Base-mediated deprotonation stabilizes the aromatic system.
Microwave and SSA methods enhance step 2 by lowering activation energy, as evidenced by density functional theory (DFT) studies.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Thiazole derivatives, including 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone, have shown promising antimicrobial properties. Research indicates that compounds with thiazole rings are effective against various bacterial strains due to their ability to inhibit bacterial growth mechanisms.
- Pharmaceutical Development : This compound serves as a building block in the synthesis of pharmaceuticals targeting conditions such as infections and metabolic disorders. Its structural features allow for modifications that enhance bioactivity and selectivity against specific biological targets .
- Therapeutic Potential : Studies have demonstrated that this compound interacts with specific receptors and enzymes, indicating its potential use in treating diseases such as diabetes, obesity, and neurodegenerative disorders.
Agricultural Applications
The compound's thiazole structure is also utilized in the development of agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and effectiveness against pests. This application is crucial for increasing agricultural productivity while minimizing environmental impact .
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme inhibition mechanisms. Its interaction with various biological pathways provides insights into metabolic processes and disease mechanisms, making it valuable for drug discovery and development .
Material Science
The compound is being investigated for its potential in material science, particularly in creating polymers with enhanced properties such as durability and resistance to environmental factors. This application could lead to advancements in materials used in various industries, including construction and manufacturing .
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to its observed biological activities.
Comparison with Similar Compounds
Key Observations:
Smaller groups (e.g., methyl, isopropyl) reduce steric hindrance, favoring synthetic accessibility but may lack target specificity .
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., phenylamino, pyridylamino) improve π-π stacking interactions with kinase ATP-binding pockets, as seen in anticancer analogs like 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone . Electron-withdrawing substituents (e.g., trifluoromethylphenylamino ()) may alter electronic properties but require further study for biological relevance.
Biological Activity Trends: Pyridylamino derivatives (e.g., compound from ) exhibit kinase inhibition (c-Met, CDK1), critical in cancer therapy. Phenylamino derivatives (e.g., ) show antimicrobial activity, suggesting substituent-dependent mechanism shifts.
Reactivity Insights:
- The phenylethylamino group in the target compound may require multi-step synthesis, similar to naphthalenyl derivatives (), due to steric challenges.
- Pyridylamino analogs () utilize efficient cyclocondensation, suggesting adaptability for modifying the amino substituent.
Anticancer Activity:
- Pyridylamino-thiazoles () inhibit kinases like PI3Kα (IC50 ~0.5 µM against colon cancer cells) and CLK1 (anti-breast cancer activity).
- Phenylethylamino derivative: No direct IC50 data, but bulkier substituents may enhance selectivity for hydrophobic kinase pockets (e.g., BCR-ABL in dasatinib ).
Antimicrobial Activity:
- Methyl/ethylamino derivatives () show moderate activity against Gram-positive bacteria, likely via membrane disruption.
- Phenylethylamino groups could improve activity due to increased lipophilicity, but evidence is lacking.
Computational Predictions:
- Docking studies on related thiazoles () suggest phenylethylamino derivatives may target FabH enzymes (bacterial fatty acid synthesis), though experimental validation is needed.
Biological Activity
The compound 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone is a thiazole derivative that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of This compound can be represented as follows:
This compound features a thiazole ring substituted with a phenethylamine moiety and an ethanone group. The presence of various functional groups contributes to its biological activity.
Anticancer Activity
Multiple studies have investigated the anticancer potential of thiazole derivatives, including This compound . In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the compound's activity against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| A549 | 0.7 |
| HT-29 | 0.6 |
These IC50 values suggest that the compound exhibits potent antiproliferative activity, particularly against breast cancer cells.
The mechanism underlying the anticancer activity of thiazole derivatives often involves the disruption of microtubule dynamics. Research indicates that these compounds may bind to the colchicine site on tubulin, leading to apoptosis in cancer cells through caspase activation pathways .
Antibacterial Activity
In addition to its anticancer properties, This compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A recent study tested the compound against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The results indicate that the compound has significant antibacterial properties, particularly against Staphylococcus aureus.
Antifungal Activity
Thiazole derivatives are also noted for their antifungal properties. The compound's efficacy was assessed against various fungal strains:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 4 |
| Aspergillus niger | 16 |
These findings suggest that This compound could serve as a potential antifungal agent.
Q & A
Q. What are the established synthetic routes for 1-[4-Methyl-2-(1-phenylethylamino)-1,3-thiazol-5-yl]ethanone, and how do reaction conditions influence yield?
The compound is synthesized via [2+3]-cyclocondensation reactions, often using thiourea derivatives as S,N-binucleophiles and dielectrophilic synthons like 2-chloroacetylacetone. For example, substituting the nucleophile (e.g., 1-phenylethylamine) alters the amino group at position 2 of the thiazole ring. Key factors include solvent polarity (e.g., ethanol vs. acetone), temperature (60–80°C), and catalysts (e.g., LiCl). Yields range from 50–75%, with purity confirmed via HPLC and NMR .
Q. How is structural characterization performed for this compound and its derivatives?
Characterization involves:
- Spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation.
- Elemental analysis : C/H/N/S ratios to verify stoichiometry.
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C12H11NOS2 derivatives) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7) with IC values calculated .
- Antimicrobial activity : Agar dilution methods for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How does the substitution pattern on the thiazole ring influence antitumor mechanisms (e.g., kinase inhibition)?
The 1-phenylethylamino group at position 2 enhances interactions with kinase active sites (e.g., c-Met, PI3Kα). Modifications here alter selectivity; for instance, fluorophenyl or pyridyl substituents improve binding to hydrophobic pockets in Rab7b or BCL-XL proteins. Computational docking (e.g., AutoDock Vina) and MD simulations validate these interactions .
Q. What contradictions exist in reported cytotoxicity data, and how can they be resolved?
Discrepancies in IC values arise from assay conditions (e.g., serum concentration, incubation time) or cell line heterogeneity. A 2022 study noted a 3-fold difference in activity against MCF-7 cells when comparing adherent vs. spheroid cultures. Standardizing protocols (e.g., CLSI guidelines) and using orthogonal assays (e.g., apoptosis via flow cytometry) mitigate these issues .
Q. What computational strategies optimize ADMET properties while retaining bioactivity?
Q. How do crystal packing interactions affect the compound’s stability and formulation?
X-ray studies of analogs (e.g., C12H11NOS2) reveal π-π stacking between thiazole and phenyl groups, stabilizing the solid state. However, hygroscopicity from the ethanone moiety necessitates co-crystallization with excipients (e.g., cyclodextrins) for pharmaceutical formulations .
Q. What strategies address the lack of toxicological data for long-term studies?
- In silico toxicology : Use ProTox-II to predict hepatotoxicity and carcinogenicity.
- In vitro assays : Mitochondrial membrane potential assays (JC-1 staining) to detect early apoptosis in HepG2 cells .
Methodological Guidance
Q. Designing SAR Studies for Thiazole Derivatives
- Step 1 : Synthesize a library with systematic substitutions (e.g., alkyl, aryl, heteroaryl) at positions 2 and 4.
- Step 2 : Screen against multiple targets (e.g., kinases, GPCRs) to identify selectivity trends.
- Step 3 : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett constants) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
